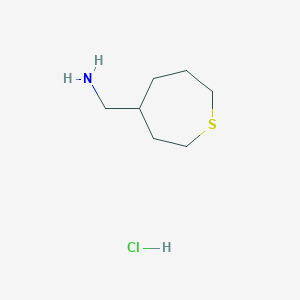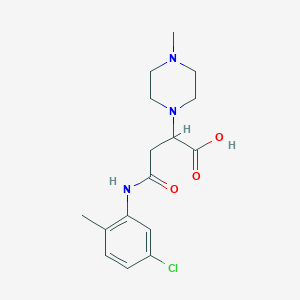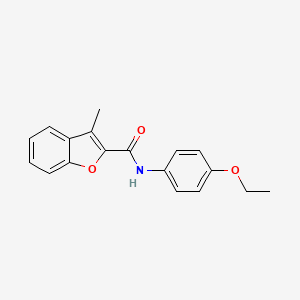
1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butoxy group, a 4-methylpiperazin-1-yl moiety, and a dihydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors. One common synthetic route includes the reaction of 3-(4-methylpiperazin-1-yl)propan-2-ol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form butyric acid derivatives.
Reduction: The compound can be reduced to remove the butoxy group, yielding simpler derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution reactions often involve nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation products include butyric acid and its derivatives.
Reduction products may include alcohols or amines.
Substitution products can vary widely depending on the nucleophile used.
科学的研究の応用
1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用機序
The mechanism by which 1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.
類似化合物との比較
1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride can be compared to other similar compounds, such as:
3-(4-Methylpiperazin-1-yl)propan-2-ol: Lacks the butoxy group.
1-Butoxypropan-2-ol: Lacks the 4-methylpiperazin-1-yl moiety.
4-Methylpiperazine: Lacks the butoxy and propan-2-ol groups.
特性
IUPAC Name |
1-butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2.2ClH/c1-3-4-9-16-11-12(15)10-14-7-5-13(2)6-8-14;;/h12,15H,3-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVABLXTZQTXHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2925703.png)
![1'-(2,1,3-benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2925704.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925706.png)

![1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2925710.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane hemioxalate](/img/structure/B2925711.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2925713.png)


![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B2925718.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925721.png)



